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Compound of Interest

Compound Name: 4-iodo-N-methylbenzamide

Cat. No.: B398260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity and experimental protocols

for 4-iodo-N-methylbenzamide (CAS 89976-43-2) is limited in publicly available literature.

This document provides a comprehensive overview of its known properties and presents

hypothesized synthesis routes and potential biological activities based on structurally related

compounds. The experimental protocols and signaling pathways described herein are therefore

theoretical and require experimental validation.

Core Compound Properties
4-Iodo-N-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom

on the benzene ring and the N-methylamide group suggests its potential as an intermediate in

organic synthesis and as a scaffold for the development of novel therapeutic agents. The iodine

atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the

construction of more complex molecules.

Table 1: Physicochemical Data for 4-Iodo-N-methylbenzamide
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Property Value Source

CAS Number 89976-43-2 Chemical Supplier Catalogs

Molecular Formula C₈H₈INO Chemical Supplier Catalogs

Molecular Weight 261.06 g/mol Chemical Supplier Catalogs

IUPAC Name 4-iodo-N-methylbenzamide Chemical Supplier Catalogs

SMILES CNC(=O)c1ccc(I)cc1 Chemical Supplier Catalogs

Purity Typically ≥97% Chemical Supplier Catalogs

Physical Appearance White to off-white solid
General observation for similar

compounds

Solubility
Soluble in organic solvents like

DMSO and methanol
Inferred from structure

Hypothesized Synthesis
A common and effective method for the synthesis of N-methylamides from carboxylic acids is

via the activation of the carboxylic acid followed by reaction with methylamine. A plausible

synthetic route for 4-iodo-N-methylbenzamide starts from the commercially available 4-

iodobenzoic acid.

Experimental Protocol: Synthesis of 4-Iodo-N-
methylbenzamide
Objective: To synthesize 4-iodo-N-methylbenzamide from 4-iodobenzoic acid.

Materials:

4-Iodobenzoic acid

Thionyl chloride (SOCl₂)

Dichloromethane (DCM), anhydrous
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Methylamine solution (e.g., 2M in THF or aqueous solution)

Triethylamine (TEA) or other suitable base

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Acid Chloride Formation: To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous

dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until

the reaction is complete (monitored by TLC).

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-

iodobenzoyl chloride.

Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C.

Slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM to the

reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

Work-up: Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a

hexane/ethyl acetate gradient to yield pure 4-iodo-N-methylbenzamide.

Step 1: Acid Chloride Formation

Step 2: Amidation

Step 3: Work-up and Purification

4-Iodobenzoic Acid in DCM

Add Thionyl Chloride (SOCl₂) at 0°C

Reflux for 2h

Evaporate solvent to get crude 4-Iodobenzoyl Chloride

Dissolve crude product in DCM

Crude Product

Add Methylamine and Triethylamine at 0°C

Stir at room temperature

Quench with water, separate layers

Reaction Mixture

Wash with NaHCO₃ and Brine

Dry and Concentrate

Silica Gel Chromatography

Pure 4-Iodo-N-methylbenzamide
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Click to download full resolution via product page

Figure 1: Hypothesized workflow for the synthesis of 4-iodo-N-methylbenzamide.

Potential Biological Activities and Mechanisms of
Action
While no specific biological data exists for 4-iodo-N-methylbenzamide, the benzamide

scaffold is a common motif in many biologically active compounds. The presence of the iodo-

substituent can also influence activity, for example, through halogen bonding interactions with

protein targets.

Hypothesized Target: Poly (ADP-ribose) Polymerase
(PARP) Inhibition
Several benzamide derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP),

an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-

cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g.,

BRCA mutations). It is plausible that 4-iodo-N-methylbenzamide could exhibit PARP inhibitory

activity.

PARP-mediated DNA Repair Pathway

Hypothesized Inhibition

DNA Single-Strand Break PARP Activation Poly(ADP-ribose) synthesis Recruitment of DNA Repair Proteins (e.g., XRCC1) DNA Repair Cell Survival

4-Iodo-N-methylbenzamide Inhibition of PARP Apoptosis / Cell Death

Click to download full resolution via product page

Figure 2: Hypothesized mechanism of action as a PARP inhibitor.

Hypothesized Target: Kinase Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b398260?utm_src=pdf-body-img
https://www.benchchem.com/product/b398260?utm_src=pdf-body
https://www.benchchem.com/product/b398260?utm_src=pdf-body
https://www.benchchem.com/product/b398260?utm_src=pdf-body
https://www.benchchem.com/product/b398260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The benzamide moiety is also present in numerous kinase inhibitors. Kinases are a large family

of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many

diseases, including cancer. The specific kinase targets would depend on the overall three-

dimensional shape and electronic properties of the molecule.

Generic Kinase Signaling Pathway Hypothesized Inhibition

Growth Factor

Receptor Tyrosine Kinase (RTK)
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Figure 3: Hypothesized mechanism of action as a kinase inhibitor.

Future Directions and Research Opportunities
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Given the lack of specific data, 4-iodo-N-methylbenzamide represents an open area for

research. Key future directions would include:

Definitive Synthesis and Characterization: An established and optimized synthesis protocol

with full analytical characterization (NMR, MS, etc.) is the first critical step.

In Vitro Screening: The compound should be screened against various cancer cell lines to

assess for cytotoxic or anti-proliferative effects.

Target Identification: If biological activity is observed, target deconvolution studies would be

necessary to identify the specific protein(s) with which the compound interacts. This could

involve techniques such as affinity chromatography or chemoproteomics.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 4-
iodo-N-methylbenzamide would help to elucidate the key structural features required for

any observed biological activity and could lead to the development of more potent and

selective compounds.

Conclusion
4-Iodo-N-methylbenzamide is a chemical entity with potential applications in medicinal

chemistry and drug discovery. While its specific properties and biological functions are yet to be

thoroughly investigated, its structural features suggest that it could serve as a valuable building

block for the synthesis of more complex molecules and may possess interesting

pharmacological activities, potentially as a PARP or kinase inhibitor. The experimental protocols

and potential mechanisms of action outlined in this whitepaper provide a foundational

framework for future research into this compound. Experimental validation of these hypotheses

is a crucial next step in unlocking the full potential of 4-iodo-N-methylbenzamide.

To cite this document: BenchChem. [4-Iodo-N-methylbenzamide (CAS 89976-43-2): A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b398260#4-iodo-n-methylbenzamide-cas-number-
89976-43-2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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